7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
Description
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure combines a 1-benzoxepine core (a seven-membered oxygen-containing ring fused to a benzene ring) with a carboxamide group at position 4. Key substituents include a chlorine atom at position 7 and a methoxy group at position 5. The molecule is further functionalized with a 2-oxo-2H-chromen-7-yl moiety (a coumarin derivative) via an amide linkage.
Properties
IUPAC Name |
7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIHWHUDLJLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H14ClNO5
- Molecular Weight : 395.8 g/mol
- CAS Number : 950427-40-4
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cytotoxicity Against Cancer Cells :
- Induction of Apoptosis :
- Antioxidant Activity :
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.47 | Induces apoptosis via caspase activation |
| K-562 (Leukemia) | 16.1 | Cell cycle arrest at G2/M phase |
| T-47D (Breast) | 9.54 | Selective toxicity towards cancer cells |
These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.
Cardioprotective Effects
In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:
- Reduction of Cardiac Injury Markers :
-
Improvement in Cardiac Function :
- Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
- Oxidative Stress Mitigation :
Case Studies
In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG-2).
Key Findings:
- In vitro assays revealed that the compound exhibited IC50 values of 9.54 μM against MCF-7 cells, indicating potent cytotoxicity.
- Structure–activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance its antitumor efficacy, with specific substituents significantly affecting lipophilicity and biological activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including Mycobacterium tuberculosis.
Key Findings:
- A study reported an IC50 value of 7.05 μM against Mycobacterium tuberculosis, demonstrating significant antibacterial activity.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are crucial in various physiological processes.
Key Findings:
- The compound exhibited selective inhibition against carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, making it a potential candidate for cancer therapy due to CA IX's role in tumor growth and metastasis .
- Additionally, it showed comparable inhibition against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds derived from chromene structures were synthesized and tested for their antiproliferative activities. The results indicated that certain derivatives exhibited remarkable inhibitory effects on MCF-7 cells compared to standard anticancer drugs like doxorubicin .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial effects revealed that the compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment.
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 9.54 | Potent cytotoxicity |
| Antimicrobial | Mycobacterium tuberculosis | 7.05 | Significant antibacterial activity |
| Enzyme Inhibition | CA IX | 10.93–25.06 | Selective inhibition over CA II |
| Enzyme Inhibition | AChE | 0.25 | Comparable to established inhibitors |
Table 2: Structure–Activity Relationship Insights
| Substituent Position | Effect on Activity | Lipophilicity Impact |
|---|---|---|
| 2-position | Increased potency | Higher |
| 3-position | Moderate potency | Moderate |
| Fused rings | Significant enhancement | Variable |
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogues
*Calculated based on molecular formulas inferred from IUPAC names.
Key Observations :
- Ring Systems: The target compound’s 1-benzoxepine core distinguishes it from the chromene and chromeno-pyrimidinone systems in analogues. Benzoxepine’s seven-membered ring may confer conformational flexibility compared to the rigid six-membered chromene derivatives .
- Substituent Patterns : The target features a coumarin-linked amide , whereas analogues prioritize chlorophenyl and benzylidene groups. The coumarin moiety in the target could enhance π-π stacking interactions in biological targets, similar to its role in anticoagulant therapies.
- Functional Groups: The carboxamide group in the target contrasts with the nitrile and pyrimidinone functionalities in analogues, which may influence solubility and hydrogen-bonding capacity.
Analytical Techniques
Structural elucidation of such compounds relies heavily on X-ray crystallography and spectroscopic methods :
- Crystallography : Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used to analyze anisotropic displacement parameters and molecular geometry . For example, the target’s benzoxepine ring puckering and coumarin planarity could be quantified using these tools.
Research Implications
The structural uniqueness of 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide positions it as a candidate for exploring benzoxepine-based therapeutics, particularly in oncology or inflammation, where coumarin derivatives are known to modulate kinases and proteases. Comparative studies with chromene analogues (e.g., compound 3) could reveal how ring-size expansion affects target selectivity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
